molecular formula C13H18ClNO3 B2744166 tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate CAS No. 1245622-65-4

tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate

Cat. No.: B2744166
CAS No.: 1245622-65-4
M. Wt: 271.74
InChI Key: LLDJTXCEBSCKSH-UHFFFAOYSA-N
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Description

tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate: is an organic compound with the molecular formula C13H18ClNO3 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chlorophenylacetaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include tert-butyl carbamate, 2-chlorophenylacetaldehyde, and a base such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator of specific enzymes, providing insights into biochemical pathways.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It is used in the development of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of agrochemicals and other industrial products .

Comparison with Similar Compounds

    tert-Butyl (2-chlorophenyl)carbamate: Similar structure but lacks the hydroxyethyl group.

    tert-Butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate: Contains an oxocyclohexyl group instead of a hydroxyethyl group.

    tert-Butyl (1-(2-chlorophenyl)-2-oxocyclopentyl)carbamate: Contains an oxocyclopentyl group instead of a hydroxyethyl group .

Uniqueness: tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[1-(2-chlorophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDJTXCEBSCKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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